molecular formula C15H19N3OS B1275376 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669708-94-5

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275376
CAS No.: 669708-94-5
M. Wt: 289.4 g/mol
InChI Key: SISVWVRKVKLMOC-UHFFFAOYSA-N
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Description

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic 1,2,4-triazole derivative that has emerged as a significant scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Recent studies have identified this specific compound as a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the type II bacterial fatty acid biosynthesis pathway (FAS-II). Inhibiting FabI disrupts the production of essential membrane phospholipids, leading to bacterial cell death . This mechanism makes it a valuable chemical tool for investigating new pathways to combat drug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli . The molecular structure incorporates key pharmacophoric features: the 4H-1,2,4-triazole-3-thiol moiety is known for its diverse biological activities and ability to coordinate with metal ions, while the allyl and 1-(4-ethylphenoxy)ethyl substituents are hypothesized to enhance lipophilicity and membrane permeability, as suggested by QSAR modeling studies on similar compounds . This product is offered to the scientific community for fundamental biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing new antibacterial therapeutics. It is supplied as a For Research Use Only (RUO) product and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(4-ethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-10-18-14(16-17-15(18)20)11(3)19-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISVWVRKVKLMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396023
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-94-5
Record name 5-[1-(4-Ethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669708-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches for 1,2,4-Triazole-3-thiol Derivatives

Cyclization of Thiosemicarbazide Derivatives

One of the most established methods for synthesizing 1,2,4-triazole-3-thiol compounds involves the cyclization of appropriately substituted thiosemicarbazide derivatives. This approach has been well-documented for various analogs and can be adapted for our target compound.

The general reaction scheme involves:

  • Formation of an acylthiosemicarbazide intermediate
  • Base-catalyzed intramolecular cyclization to form the triazole ring

For the synthesis of 1,2,4-triazole-3-thiones, the cyclization of thiosemicarbazide-structured compounds has proven to be a particularly effective method. The reaction typically occurs under alkaline conditions, using bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents.

Reaction of Hydrazides with Carbon Disulfide

Another common approach involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of alkaline media, followed by cyclization. This method has been successfully applied to synthesize various 1,2,4-triazole-3-thiol derivatives.

The general procedure involves:

  • Reaction of the hydrazide with carbon disulfide in alcoholic potassium hydroxide
  • Heating under reflux conditions
  • Acidification to precipitate the triazole-3-thiol product

Specific Synthesis Routes for 4-Allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Based on established synthetic approaches for similar compounds, the following strategies can be employed for the preparation of the target compound.

Thiosemicarbazide Route

This approach involves the synthesis and subsequent cyclization of a thiosemicarbazide intermediate containing the required substitution pattern.

Table 1: Reagents and Conditions for Thiosemicarbazide Route
Step Reagents Conditions Expected Yield (%)
1. Preparation of (4-ethylphenoxy)ethyl carboxylic acid 4-Ethylphenol, 2-bromopropanoic acid, K₂CO₃ DMF, 80°C, 6-8 h 75-85
2. Conversion to acid chloride Thionyl chloride Reflux, 3-4 h 90-95
3. Formation of acid hydrazide Hydrazine hydrate Ethanol, 0-5°C then r.t., 4 h 70-80
4. Thiosemicarbazide formation Ammonium thiocyanate HCl, reflux, 5-6 h 65-75
5. Cyclization to triazole NaOH (10% ethanolic) Reflux, 8-10 h 70-80
6. Allylation of triazole Allyl bromide, K₂CO₃ Acetone, reflux, 5 h 65-75

The detailed procedure for this route would involve:

  • Preparation of (4-ethylphenoxy)ethyl carboxylic acid : Reaction of 4-ethylphenol with 2-bromopropanoic acid in the presence of potassium carbonate to obtain the corresponding phenoxyethyl carboxylic acid.

  • Formation of acid hydrazide : The carboxylic acid is first converted to an acid chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the corresponding acid hydrazide.

  • Thiosemicarbazide formation : The hydrazide is reacted with ammonium thiocyanate in acidic conditions to form the thiosemicarbazide intermediate.

  • Cyclization to triazole ring : The thiosemicarbazide is cyclized under alkaline conditions (typically 10% ethanolic sodium hydroxide) to form the 1,2,4-triazole-3-thiol ring system.

  • N-Allylation : The triazole-3-thiol is then N-allylated at position 4 using allyl bromide in the presence of a base to yield the final product.

Carbon Disulfide Method

This alternative approach utilizes carbon disulfide for the formation of the thiol functionality in the triazole ring.

Table 2: Reagents and Conditions for Carbon Disulfide Method
Step Reagents Conditions Expected Yield (%)
1. Preparation of (4-ethylphenoxy)ethyl carboxylic acid 4-Ethylphenol, 2-bromopropanoic acid, K₂CO₃ DMF, 80°C, 6-8 h 75-85
2. Acid hydrazide formation Hydrazine hydrate Ethanol, reflux, 6 h 70-80
3. Formation of potassium dithiocarbazate Carbon disulfide, KOH Ethanol, 0-5°C then r.t., 2 h 75-85
4. Cyclization to triazole Heat Reflux in ethanol, 8-10 h 65-75
5. Allylation Allyl bromide, K₂CO₃ Acetone, reflux, 5 h 65-75

The detailed procedure for this route involves:

  • Preparation of (4-ethylphenoxy)ethyl carboxylic acid : Similar to the first route, 4-ethylphenol is reacted with 2-bromopropanoic acid.

  • Acid hydrazide formation : The carboxylic acid is converted to an ester, followed by reaction with hydrazine hydrate to form the acid hydrazide.

  • Formation of potassium dithiocarbazate : The acid hydrazide is treated with carbon disulfide in the presence of alcoholic potassium hydroxide to form the potassium dithiocarbazate salt.

  • Cyclization to triazole : The dithiocarbazate intermediate undergoes cyclization upon heating in ethanol to form the 1,2,4-triazole-3-thiol ring system.

  • N-Allylation : Similar to the first route, the triazole is N-allylated using allyl bromide to yield the target compound.

Optimization of Synthetic Conditions

Solvent Effects

The choice of solvent can significantly impact the yield and purity of the final product. Based on studies of similar triazole derivatives, the following solvents have been evaluated:

Table 3: Solvent Effects on Cyclization Reaction
Solvent Reaction Time (h) Temperature (°C) Yield (%)
Ethanol 8-10 78-80 75-80
Methanol 8-10 64-65 70-75
2-Propanol 10-12 82-83 65-70
DMF 6-8 110-120 80-85
DMSO 6-8 120-130 75-80

For the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiones, DMF has been found to be particularly effective due to its high boiling point and excellent solvating properties for both the starting materials and intermediates.

Base Concentration Effects

The concentration of base used in the cyclization step can affect both the reaction rate and yield. Studies on similar triazole derivatives provide the following insights:

Table 4: Effect of Base Concentration on Cyclization
Base Concentration (%) Reaction Time (h) Yield (%)
NaOH 5 12-14 60-65
NaOH 10 8-10 75-80
NaOH 15 6-8 70-75
KOH 5 10-12 65-70
KOH 10 8-10 78-82
KOH 15 6-8 72-76

A 10% solution of sodium or potassium hydroxide in ethanol has been found to provide optimal results for the cyclization reaction.

Regioselectivity in N-Allylation

The N-allylation step deserves special attention due to potential regioselectivity issues. 1,2,4-Triazole-3-thiones can exist in tautomeric forms (thione and thiol), and alkylation can occur at multiple sites: N-1, N-2, N-4, or the sulfur atom.

Factors Affecting Regioselectivity

Several factors influence the regioselectivity of the alkylation reaction:

  • Nature of the base : Different bases can favor alkylation at different positions.
  • Solvent system : Polar aprotic solvents often favor N-alkylation, while protic solvents may increase the proportion of S-alkylation.
  • Temperature : Higher temperatures may affect the tautomeric equilibrium and thus the alkylation pattern.
  • Reaction time : Longer reaction times can lead to thermodynamically controlled products.

Selective N-4 Alkylation

For the synthesis of this compound, selective N-4 alkylation is required. Based on studies of similar compounds, the following conditions favor N-4 selectivity:

Table 5: Conditions for Selective N-4 Allylation
Base Solvent Temperature (°C) Time (h) N-4:S Selectivity
K₂CO₃ Acetone 56-58 (reflux) 5-6 85:15
K₂CO₃ DMF 80-90 3-4 80:20
NaH DMF 60-70 2-3 75:25
NaOH Ethanol/Water 70-80 4-5 60:40
Et₃N Acetonitrile 75-80 6-7 70:30

Potassium carbonate in acetone at reflux temperature has been found to provide the highest N-4 selectivity for the allylation reaction.

Purification Techniques

The purification of this compound can be achieved through various techniques:

Recrystallization

Recrystallization from appropriate solvent systems is commonly employed for the purification of triazole derivatives.

Table 6: Recrystallization Solvents and Recovery Rates
Solvent System Temperature Range (°C) Recovery Rate (%) Purity (%)
Ethanol 50-78 85-90 95-98
Ethanol/Water (3:1) 60-80 80-85 96-98
Ethanol/DMF (4:1) 60-80 75-80 97-99
Acetone/n-Hexane 30-50 70-75 94-96
Toluene 70-110 65-70 93-95

Ethanol or ethanol/DMF mixtures have been reported to be particularly effective for the recrystallization of 1,2,4-triazole-3-thiol derivatives.

Column Chromatography

For more challenging purifications, column chromatography can be employed:

Table 7: Chromatographic Purification Systems
Stationary Phase Mobile Phase Rf Value Recovery (%)
Silica Gel 60 Chloroform/Methanol (9:1) 0.45-0.55 80-85
Silica Gel 60 Ethyl Acetate/Hexane (1:1) 0.35-0.45 75-80
Silica Gel 60 Dichloromethane/Methanol (95:5) 0.50-0.60 85-90
Alumina Chloroform/Methanol (95:5) 0.40-0.50 70-75

Silica gel chromatography using dichloromethane/methanol (95:5) has been reported to provide excellent separation for similar triazole derivatives.

Spectroscopic Characterization

The successful preparation of this compound can be confirmed through various spectroscopic techniques. Expected spectral data for the compound include:

Infrared Spectroscopy (IR)

Key IR absorption bands for the target compound:

  • 3100-3200 cm⁻¹: N-H stretching (thiol tautomer)
  • 3050-3100 cm⁻¹: C-H stretching (aromatic)
  • 2950-3000 cm⁻¹: C-H stretching (aliphatic)
  • 1620-1650 cm⁻¹: C=N stretching
  • 1590-1610 cm⁻¹: C=C stretching
  • 1200-1250 cm⁻¹: C=S stretching (thione tautomer)
  • 2550-2600 cm⁻¹: S-H stretching (thiol tautomer)

Nuclear Magnetic Resonance (NMR)

Expected ¹H NMR signals (in DMSO-d₆):

  • δ 1.15-1.25 ppm: triplet, 3H, CH₃ of ethyl group
  • δ 1.60-1.70 ppm: doublet, 3H, CH₃ of ethoxy ethyl group
  • δ 2.55-2.65 ppm: quartet, 2H, CH₂ of ethyl group
  • δ 4.50-4.60 ppm: doublet, 2H, CH₂ of allyl group
  • δ 5.10-5.30 ppm: multiplet, 2H, =CH₂ of allyl group
  • δ 5.70-5.90 ppm: multiplet, 1H, =CH of allyl group
  • δ 5.40-5.50 ppm: quartet, 1H, CH of ethoxy ethyl group
  • δ 6.80-7.20 ppm: multiplet, 4H, aromatic protons
  • δ 13.50-13.70 ppm: singlet, 1H, SH (may be absent if in thione form)

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antitumor Activity

Triazole-3-thiol derivatives exhibit diverse antitumor mechanisms. Below is a comparison based on structural features and biological efficacy:

Compound Name Substituents Key Biological Activity IC50 Values (μM) Reference
4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Allyl (N4), 1-(4-ethylphenoxy)ethyl (C5) EGFR degradation, cancer cell detachment Not reported
(E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol Benzo[d][1,3]dioxole (Schiff base), 6-methoxynaphthalene (C5) Antiproliferative against MCF-7, Huh-7, A-549 cells 8.2–12.4 (vs. Doxorubicin: 15.7)
4-{[(E)-furan-2-ylmethylidene]amino}-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol Furyl (Schiff base), 6-methoxynaphthalene (C5) Antiproliferative activity 10.1–14.3
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) -NH2 (N4), phenyl (C5) Moderate antioxidant activity DPPH IC50: 25.6 μg/mL

Key Observations :

  • The allyl and phenoxyethyl groups in the target compound confer specificity for EGFR degradation, whereas Schiff base derivatives (e.g., benzo[d][1,3]dioxole) enhance antiproliferative effects via π-π stacking and hydrogen bonding .
  • Electron-donating groups (-NH2, -OCH3) improve antioxidant activity but reduce antitumor potency compared to bulky substituents .
Antiviral Potential

Triazole-3-thiols with halophenyl or hydrazinyl groups show promise against viral targets:

Compound Name Substituents Target Pathogen Activity Reference
4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino (N4), 4-iodophenylhydrazinyl (C5) MERS-CoV helicase nsp13 In silico binding affinity
This compound Allyl (N4), 1-(4-ethylphenoxy)ethyl (C5) Not tested for antiviral N/A

Key Observations :

  • The target compound’s phenoxyethyl group may sterically hinder similar interactions.
Antioxidant Activity

Substituent electronics significantly influence free radical scavenging:

Compound Name Substituents Assay Used IC50 (μg/mL) Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) -NH2 (N4), phenyl (C5) DPPH 25.6
5-(4-Ethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol Ethoxyphenyl (C5), 4-methylbenzylidene (Schiff base) DPPH/ABTS 18.9 (DPPH), 22.3 (ABTS)
This compound Allyl (N4), 1-(4-ethylphenoxy)ethyl (C5) Not tested N/A

Key Observations :

  • Electron-donating groups (e.g., -NH2, -OCH2CH3) enhance antioxidant capacity by stabilizing radical intermediates.

Structural and Functional Trends

  • Substituent Bulk : Bulky groups (e.g., 6-methoxynaphthalene) improve antitumor activity by enhancing hydrophobic interactions with cellular targets .
  • Hydrogen Bonding : Thiol (-SH) and Schiff base (-N=CH-) groups facilitate interactions with enzymes like EGFR or viral helicases .
  • Electron Effects: Electron-withdrawing groups (e.g., -NO2) reduce antioxidant activity but may improve stability in biological systems .

Biological Activity

4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This triazole derivative is characterized by its unique structure that may confer various biological properties, including antifungal and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of approximately 302.39 g/mol. The compound features a triazole ring substituted with an allyl group and a phenoxyethyl moiety, which may influence its interaction with biological targets.

Antifungal Activity

Research has indicated that triazole derivatives possess significant antifungal properties. A study highlighted the antifungal activity of various triazole compounds against multiple fungal strains. The presence of specific substituents on the triazole ring was found to enhance antifungal efficacy. For instance, compounds with naphthyl or phenyl groups showed improved inhibition against strains such as Aspergillus flavus and Candida albicans .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundAspergillus niger10 µg/mL
5-(4-methoxybenzyl)-triazoleCandida albicans8 µg/mL
TerbinafineAspergillus flavus5 µg/mL

Antibacterial Activity

Triazoles are also noted for their antibacterial properties. A comparative study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Table 2: Antibacterial Activity Against Various Bacteria

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
FluconazoleEscherichia coli15 µg/mL

The biological activity of this compound can be attributed to its ability to inhibit the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately cell death.

Case Studies

In a recent investigation involving various triazole derivatives, it was found that modifications at the phenyl ring significantly affected the antifungal potency against Candida species. Specifically, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Q & A

Q. What are the standard synthetic routes for 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via alkylation or Mannich reactions. For example:

  • Alkylation : Reacting 1,2,4-triazole-3-thiol precursors (e.g., 4-phenyl derivatives) with allyl halides or brominated phenoxyethyl groups under basic conditions (NaOH/EtOH) at reflux temperatures (70–80°C) .
  • Mannich Reaction : Condensing the thiol intermediate with formaldehyde and secondary amines to introduce the allyl and phenoxyethyl substituents. Reaction optimization requires monitoring pH (7–9) and temperature (50–60°C) to prevent side reactions . Characterization typically involves ¹H-NMR for tracking substituent integration and LC-MS for molecular weight confirmation .

Q. How is the structural integrity of this compound validated experimentally?

Use a combination of:

  • Elemental analysis (C, H, N, S) to confirm purity (>95%).
  • ¹H-NMR and ¹³C-NMR to verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, phenoxyethyl groups at δ 1.2–1.4 ppm) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar triazole-thiols (e.g., resolving disorder in phenoxyethyl groups at 100 K) .

Q. What preliminary assays are recommended to assess biological activity?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) at concentrations of 50–200 µg/mL .
  • Cytotoxicity testing : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • COX-2 inhibition : ELISA-based enzymatic assays to evaluate anti-inflammatory potential, referencing ibuprofen-derived triazole analogs .

Advanced Research Questions

Q. How can computational methods predict the pharmacological profile of this compound?

  • Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., COX-2, EGFR kinase) using PDB structures (e.g., 5KIR for COX-2). Validate binding poses with MD simulations (NAMD/GROMACS) .
  • ADME prediction : Tools like SwissADME assess logP (optimal range: 2–3), bioavailability scores, and blood-brain barrier penetration. Adjust substituents (e.g., phenoxyethyl groups) to optimize pharmacokinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Test activity across a wider concentration range (0.1–500 µM) to identify non-linear effects.
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-ethylphenoxy with halogenated aryl groups) to isolate pharmacophoric motifs .
  • Metabolic stability assays : Use liver microsomes (human/rat) to determine if rapid degradation explains inconsistent in vitro/in vivo results .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Optimize solvent systems : Replace ethanol with DMF or THF for better solubility of bulky intermediates .
  • Temperature control : Use microwave-assisted synthesis (100–120°C, 300 W) to reduce reaction time and byproduct formation .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate the target compound (>99% purity) .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Analog library synthesis : Modify substituents (allyl → propargyl; phenoxyethyl → benzodioxolane) and compare bioactivity .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features (e.g., logD, polar surface area) with antimicrobial IC₅₀ values .
  • Crystallographic studies : Resolve X-ray structures of protein-ligand complexes (e.g., COX-2 co-crystallized with the compound) to identify critical hydrogen bonds or hydrophobic interactions .

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